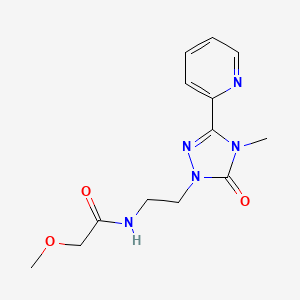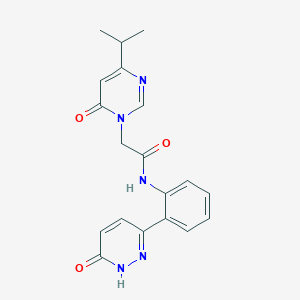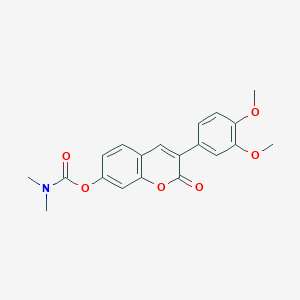![molecular formula C23H26N2O3 B2466286 N-[3-(2,4-Dimethylphenoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide CAS No. 2361821-50-1](/img/structure/B2466286.png)
N-[3-(2,4-Dimethylphenoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(2,4-Dimethylphenoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as DPP-4 inhibitor and is used in the treatment of type 2 diabetes. However, its applications extend beyond diabetes treatment, and it has been the focus of extensive scientific research in recent years.
Mécanisme D'action
The mechanism of action of N-[3-(2,4-Dimethylphenoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide involves inhibition of the DPP-4 enzyme. DPP-4 is an enzyme that is responsible for breaking down incretin hormones, which regulate blood sugar levels. By inhibiting DPP-4, N-[3-(2,4-Dimethylphenoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide increases the levels of these hormones, which, in turn, reduces blood sugar levels.
Biochemical and Physiological Effects:
N-[3-(2,4-Dimethylphenoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide has several biochemical and physiological effects. The primary effect of this compound is the inhibition of the DPP-4 enzyme, which increases the levels of incretin hormones and reduces blood sugar levels. Additionally, this compound has been shown to have anti-inflammatory effects and can improve endothelial function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-[3-(2,4-Dimethylphenoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide in lab experiments is its specificity. This compound specifically targets the DPP-4 enzyme, making it an ideal tool for studying the effects of DPP-4 inhibition. However, one of the limitations of using this compound is its potential toxicity. Careful dosing and monitoring are necessary to ensure that the compound does not cause any adverse effects.
Orientations Futures
There are several future directions for research on N-[3-(2,4-Dimethylphenoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide. One area of research is the potential therapeutic applications of this compound beyond diabetes treatment. Studies have shown that DPP-4 inhibitors may have beneficial effects on cardiovascular health, and further research is needed to explore this potential application. Additionally, research is needed to determine the long-term effects of DPP-4 inhibition and the potential risks associated with prolonged use of N-[3-(2,4-Dimethylphenoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide. Finally, research is needed to develop new and improved synthesis methods for this compound, which could make it more accessible for research and therapeutic applications.
Méthodes De Synthèse
The synthesis of N-[3-(2,4-Dimethylphenoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide is a complex process that involves several steps. The starting materials for the synthesis are 2,4-dimethylphenol, 3-bromophenylboronic acid, and 1-bromo-2-propene. The first step involves the reaction of 2,4-dimethylphenol and 3-bromophenylboronic acid to form the intermediate compound, which is then reacted with 1-bromo-2-propene to produce the final product.
Applications De Recherche Scientifique
N-[3-(2,4-Dimethylphenoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide has been extensively studied for its potential therapeutic applications. One of the primary applications of this compound is in the treatment of type 2 diabetes. DPP-4 inhibitors, such as N-[3-(2,4-Dimethylphenoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide, work by inhibiting the enzyme DPP-4, which is responsible for breaking down incretin hormones. Incretin hormones are essential in regulating blood sugar levels, and by inhibiting DPP-4, N-[3-(2,4-Dimethylphenoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide increases the levels of these hormones, thereby reducing blood sugar levels.
Propriétés
IUPAC Name |
N-[3-(2,4-dimethylphenoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O3/c1-4-22(26)25-12-10-18(11-13-25)23(27)24-19-6-5-7-20(15-19)28-21-9-8-16(2)14-17(21)3/h4-9,14-15,18H,1,10-13H2,2-3H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNDDNTFVXVZROD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=CC=CC(=C2)NC(=O)C3CCN(CC3)C(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(2,4-Dimethylphenoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(3-Chlorophenyl)-5-{1-[(4-chlorophenyl)sulfonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B2466203.png)
![3-[(1-Hydroxycyclohex-2-en-1-yl)methyl]-1-(2-phenylethyl)urea](/img/structure/B2466204.png)
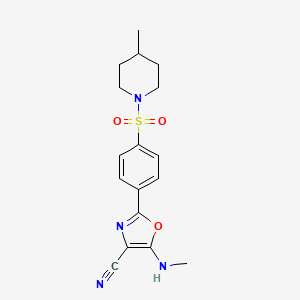
![2-{[1-(Naphthalene-1-carbonyl)piperidin-4-yl]methyl}-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2466210.png)
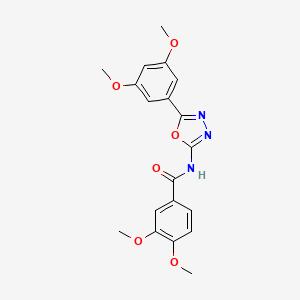
![Ethyl 3-(3-chlorobenzo[b]thiophene-2-carboxamido)-5-phenylthiophene-2-carboxylate](/img/structure/B2466216.png)
![2-[(2-Fluorobenzyl)amino]-2-methyl-1-propanol hydrochloride](/img/no-structure.png)
![2-[3-(1,3-benzoxazol-2-yl)piperidin-1-yl]-N-(1-cyano-1-methylethyl)-N-methylacetamide](/img/structure/B2466220.png)
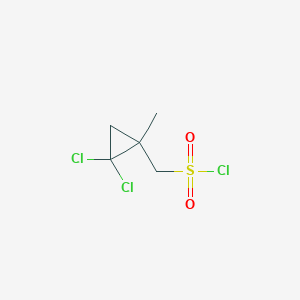

![2-(2-Chlorophenyl)-N-[(2-methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2466223.png)
